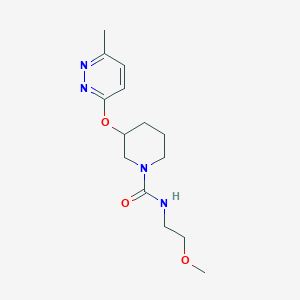

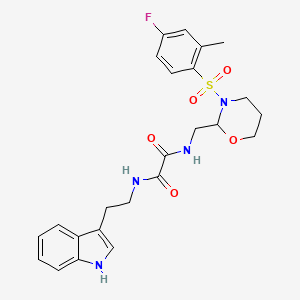

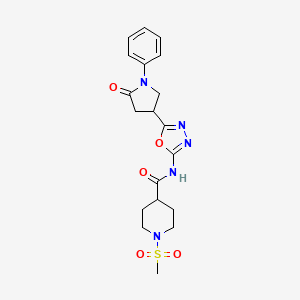

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide, also known as TPEN, is a small molecule that has been widely used in scientific research. TPEN is a chelator that selectively binds to divalent metal ions, such as zinc and copper, and removes them from biological systems.

Scientific Research Applications

Synthesis and Material Applications

One area of application involves the synthesis and structural study of molecular magnets. Research by Costes, Shova, and Wernsdorfer (2008) demonstrates the creation of tetranuclear [Cu-Ln]2 single molecule magnets using a trianionic ligand that yields monoanionic complexes. These complexes exhibit ferromagnetic interactions and behave as single molecule magnets (SMMs), highlighting potential in developing advanced magnetic materials (Costes, Shova, & Wernsdorfer, 2008).

Liu et al. (2002) synthesized new aromatic diamines with a trifluoromethyl group in the side chain to prepare polyimides. These polyimides showed good solubility in strong organic solvents and exhibited high glass-transition temperatures and good thermal stability, suggesting their utility in creating materials with high thermal resistance and stability (Liu et al., 2002).

Chemical Synthesis and Catalysis

Singh et al. (2017) described a chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to the formation of N-(2-hydroxyphenyl)benzamides. This research outlines a method for the selective synthesis of compounds of biological interest, which could have implications in synthetic chemistry and drug design (Singh, Lakhan, & G. S. Singh, 2017).

Photocatalysis and Environmental Applications

Bessekhouad, Robert, and Weber (2005) investigated Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions for their photocatalytic activity under visible light, aiming at water decontamination technologies. This study illustrates the potential of these materials in inducing oxidation processes for environmental cleanup (Bessekhouad, Robert, & Weber, 2005).

properties

IUPAC Name |

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)15(21)20-10-11-22-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYZESAGROWJFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

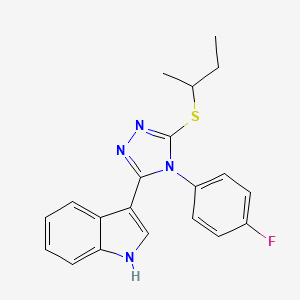

![N-(4-bromophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2443028.png)

![7-(4-chlorobenzyl)-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2443034.png)